

¹H and ¹³C NMR of 2-(Furan-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Furan-2-yl)benzaldehyde**
Cat. No.: **B098230**

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of **2-(Furan-2-yl)benzaldehyde**

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **2-(Furan-2-yl)benzaldehyde**. As a molecule combining two distinct aromatic systems—a substituted benzene ring and a furan ring—its structural elucidation presents a unique set of challenges and learning opportunities. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, provide detailed assignments for every proton and carbon nucleus, and discuss the influence of the molecule's preferred conformation on the resulting spectra. Furthermore, this guide includes a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy.

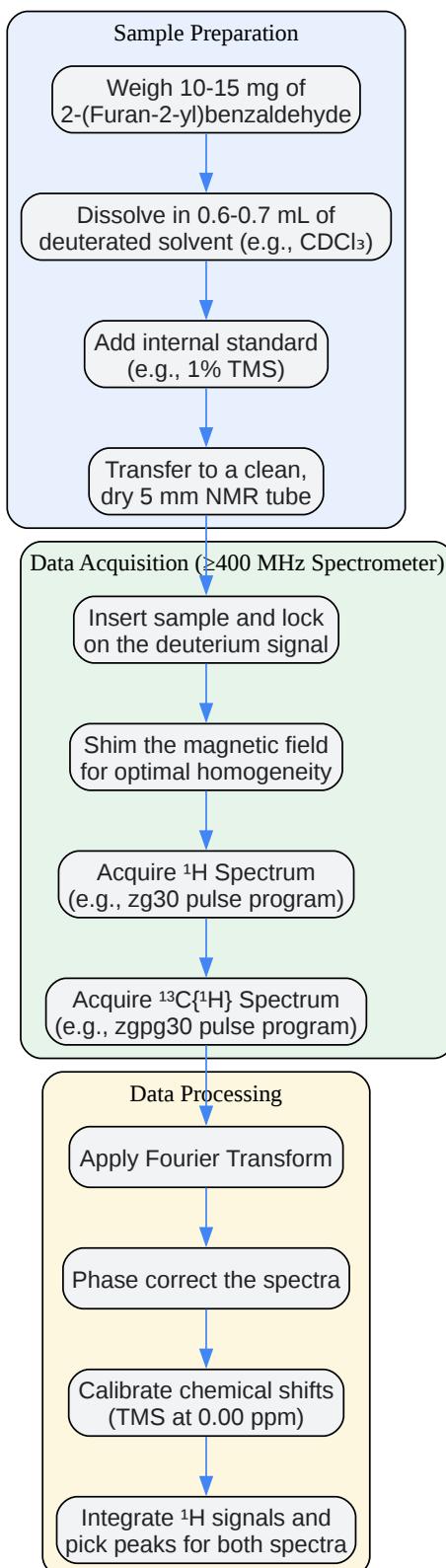
Introduction: The Structural Significance of 2-(Furan-2-yl)benzaldehyde

2-(Furan-2-yl)benzaldehyde, with the molecular formula C₁₁H₈O₂, is a bi-aryl compound featuring a furan ring attached to a benzaldehyde moiety at the ortho position.^[1] The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which significantly influences its electronic properties and reactivity.^{[2][3]} The benzaldehyde portion consists of a benzene ring substituted with a formyl (-CHO) group, an electron-withdrawing group that deshields the aldehydic proton and perturbs the chemical shifts of the aromatic protons.

The covalent linkage between these two rings introduces restricted rotation, leading to a preferred three-dimensional conformation. This conformation is critical as it can bring specific protons into close proximity, resulting in through-space interactions observable by NMR. Understanding the complete NMR profile is therefore essential for confirming the compound's identity, assessing its purity, and gaining insight into its conformational dynamics in solution. This guide will systematically deconstruct the ^1H and ^{13}C NMR spectra to provide a definitive structural fingerprint of the molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following IUPAC-compliant numbering scheme will be used for assigning NMR signals. The diagram below was generated using the DOT language to illustrate the atom-numbering convention.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Furan-2-yl)benzaldehyde | C₁₁H₈O₂ | CID 2772294 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [1H and 13C NMR of 2-(Furan-2-yl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098230#1h-and-13c-nmr-of-2-furan-2-yl-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com